Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
Overview
Description
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a chemical compound with the CAS Number: 942920-55-0. It has a linear formula of C10H9BrN2O2 . It is a solid substance with a molecular weight of 269.1 .
Molecular Structure Analysis
The InChI code for Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is 1S/C10H9BrN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate has a predicted density of 1.624±0.06 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Its pKa value is predicted to be 10.96±0.40 .Scientific Research Applications
Medicinal Chemistry: FGFR Inhibitors
Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate serves as a precursor in the synthesis of FGFR inhibitors . These inhibitors have shown potent antiproliferative activity against cancer cell lines, particularly Hep3B cells. The compound’s role in the development of new anticancer drugs is crucial due to its ability to interfere with fibroblast growth factor receptors, which are often overexpressed in malignant cells.
Organic Synthesis: Building Block for Heterocyclic Compounds
In organic synthesis, this compound is utilized as a building block for creating diverse heterocyclic compounds . Its bromo and carboxylate functional groups make it a versatile intermediate for various coupling reactions, which are fundamental in constructing complex molecular architectures needed in pharmaceuticals and agrochemicals.
Drug Discovery: Scaffold for Therapeutic Agents
The pyrrolopyridine scaffold, to which Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate belongs, is frequently used in drug discovery . It is a part of several therapeutic targets due to its nitrogen-containing heterocyclic core, which is a common motif in bioactive molecules.
Agricultural Research: Development of Agrochemicals
In agricultural research, Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is explored for its potential use in developing novel agrochemicals . Its structural features are conducive to creating compounds that can act as herbicides, pesticides, or fungicides, contributing to the protection of crops and yield optimization.
Material Science: Organic Electronic Materials
The compound’s heterocyclic structure is also of interest in material science, particularly in the development of organic electronic materials . Its electronic properties can be harnessed for creating components like organic semiconductors, which are used in a variety of applications from solar cells to light-emitting diodes (LEDs).
Analytical Chemistry: Reference Standards
Lastly, Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is valuable in analytical chemistry as a reference standard . It can be used to calibrate instruments or validate methods, ensuring the accuracy and reliability of chemical analyses in research and industrial settings.
Safety and Hazards
The compound is classified under GHS06, indicating that it is toxic . Hazard statements include H300, H312, H315, and H319 , suggesting that it is harmful if swallowed, in contact with skin, causes skin irritation, and causes serious eye irritation. Therefore, appropriate safety measures should be taken when handling this compound.
properties
IUPAC Name |
ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZWUULVFAASBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659706 | |
Record name | Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate | |
CAS RN |
942920-55-0 | |
Record name | Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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